molecular formula C22H23ClN6O B2963982 N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-54-1

N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2963982
CAS No.: 955305-54-1
M. Wt: 422.92
InChI Key: ICFUTOWSTWDJGA-UHFFFAOYSA-N
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Description

N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H23ClN6O and its molecular weight is 422.92. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of hydrogen bonds with key residues in the CDK2 active site . The inhibition of CDK2 results in the arrest of cell cycle progression, specifically blocking the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By blocking CDK2 activity, this compound prevents the phosphorylation of key proteins required for cell cycle progression . This results in the arrest of the cell cycle, thereby inhibiting cell proliferation .

Pharmacokinetics

In silico admet studies of similar compounds suggest suitable pharmacokinetic properties

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation . By blocking CDK2 activity, this compound prevents the cell cycle from progressing, leading to a halt in cell proliferation . This makes it a potential candidate for cancer treatment, as it could selectively target and inhibit the growth of tumor cells .

Properties

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-2-30-13-7-12-24-22-27-20(26-17-9-6-8-16(23)14-17)19-15-25-29(21(19)28-22)18-10-4-3-5-11-18/h3-6,8-11,14-15H,2,7,12-13H2,1H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFUTOWSTWDJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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